molecular formula C11H11O5- B12525411 3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate CAS No. 831222-94-7

3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate

Cat. No.: B12525411
CAS No.: 831222-94-7
M. Wt: 223.20 g/mol
InChI Key: VLQIJYBWNZBRCZ-UHFFFAOYSA-M
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Description

3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate is an organic compound that features a furan ring and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate typically involves the reaction of furan derivatives with ethyl acetoacetate under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reactors to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the ethoxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce saturated esters.

Scientific Research Applications

3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and ethoxycarbonyl group play key roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)-4-(furan-3-yl)but-3-enoate
  • 3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate
  • 3-(Ethoxycarbonyl)-4-(pyridin-3-yl)but-3-enoate

Uniqueness

3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate is unique due to its specific combination of a furan ring and an ethoxycarbonyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

831222-94-7

Molecular Formula

C11H11O5-

Molecular Weight

223.20 g/mol

IUPAC Name

3-ethoxycarbonyl-4-(furan-3-yl)but-3-enoate

InChI

InChI=1S/C11H12O5/c1-2-16-11(14)9(6-10(12)13)5-8-3-4-15-7-8/h3-5,7H,2,6H2,1H3,(H,12,13)/p-1

InChI Key

VLQIJYBWNZBRCZ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=CC1=COC=C1)CC(=O)[O-]

Origin of Product

United States

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